molecular formula C26H22N2O3 B2404248 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide CAS No. 2097883-15-1

2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide

Cat. No. B2404248
CAS RN: 2097883-15-1
M. Wt: 410.473
InChI Key: ZGTFNPONAXUKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide, also known as BE-4-4-12, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the family of quinoline derivatives, which have been shown to possess a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has also been shown to possess a range of other biological activities. Studies have demonstrated that this compound exhibits potent antimicrobial activity against a range of bacterial and fungal pathogens. Additionally, this compound has been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has been shown to exhibit low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide. One promising area of study is the development of new synthetic methods for the production of this compound, which could help to overcome some of the limitations associated with its use in lab experiments. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential drug targets for this compound. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of this compound in animal models, which will be essential for the development of this compound as a potential therapeutic agent.

Synthesis Methods

The synthesis of 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide involves the condensation of 3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinoline-1-carboxylic acid with N-phenylglycine methyl ester in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography.

Scientific Research Applications

2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising areas of research has been the development of this compound as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3/c1-2-18-13-14-23-21(15-18)26(31)22(25(30)19-9-5-3-6-10-19)16-28(23)17-24(29)27-20-11-7-4-8-12-20/h3-16H,2,17H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTFNPONAXUKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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